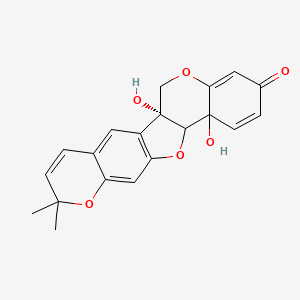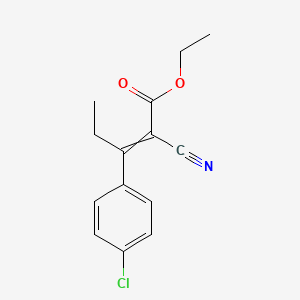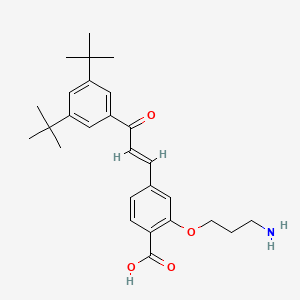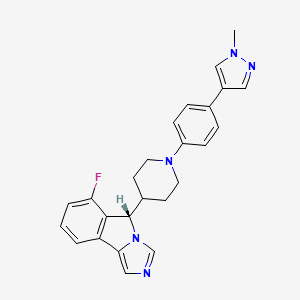
Ido/tdo-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ido/tdo-IN-1 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes play a crucial role in the metabolism of tryptophan, an essential amino acid, through the kynurenine pathway. The inhibition of these enzymes has significant implications in cancer immunotherapy, as it can modulate the immune response and potentially enhance the efficacy of other cancer treatments .
准备方法
The synthesis of Ido/tdo-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of an indole derivative, which is then functionalized to introduce the necessary substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually involves the coupling of the functionalized indole with a suitable partner to form the desired inhibitor .
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to monitor the progress of the reactions and to purify the final product .
化学反应分析
Ido/tdo-IN-1 undergoes various types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
科学研究应用
Ido/tdo-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the kynurenine pathway and the role of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase in tryptophan metabolism. In biology, it is used to investigate the effects of tryptophan metabolism on immune cell function and tumor growth. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can modulate the immune response and enhance the efficacy of other cancer treatments. In industry, it is used in the development of new drugs and therapeutic strategies targeting the kynurenine pathway .
作用机制
The mechanism of action of Ido/tdo-IN-1 involves the inhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes catalyze the first and rate-limiting step in the kynurenine pathway, leading to the degradation of tryptophan and the production of kynurenine and other downstream metabolites. By inhibiting these enzymes, this compound reduces the production of immunosuppressive kynurenine metabolites, thereby enhancing the immune response against tumor cells. The molecular targets of this compound are the active sites of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, where it binds and prevents the enzymes from catalyzing the oxidation of tryptophan .
相似化合物的比较
Ido/tdo-IN-1 is unique in its ability to inhibit both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, making it a valuable tool for studying the kynurenine pathway and its role in immune regulation. Similar compounds include other inhibitors of indoleamine 2,3-dioxygenase 1, such as epacadostat and navoximod, which are currently being evaluated in clinical trials for cancer immunotherapy. these compounds typically target only indoleamine 2,3-dioxygenase 1 and not tryptophan 2,3-dioxygenase, making this compound unique in its dual inhibitory activity .
属性
分子式 |
C25H24FN5 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
(5S)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole |
InChI |
InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m0/s1 |
InChI 键 |
UJGQDAMZVUNFBQ-VWLOTQADSA-N |
手性 SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@H]4C5=C(C=CC=C5F)C6=CN=CN46 |
规范 SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



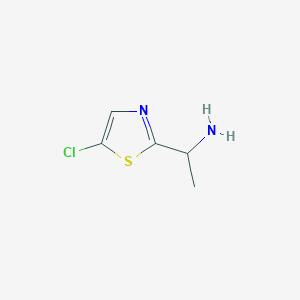
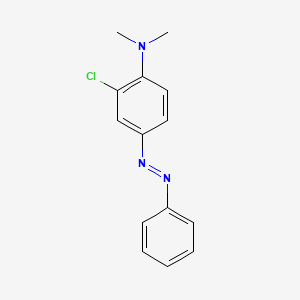
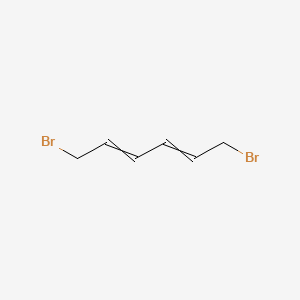
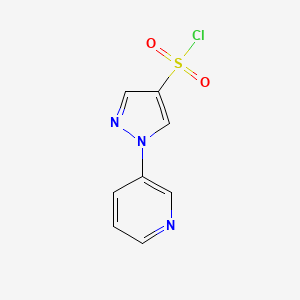
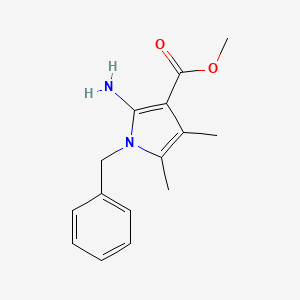
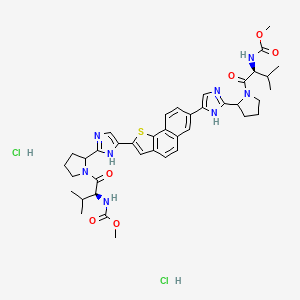
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)



